REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][CH:10]=[C:11]([CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[CH:12]=1)=[O:7])C>CO>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH2:13][C:11]2[CH:12]=[C:8]([C:6]([OH:7])=[O:5])[NH:9][CH:10]=2)=[CH:20][CH:19]=1 |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the reaction
|
Type
|
CUSTOM
|
Details
|
was judged complete by HPLC (30 min)
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The product was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 5 mL H2O
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
with the dropwise addition of 10% aq. HCl
|
Type
|
CUSTOM
|
Details
|
The white solid that precipitated from the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with cold H2O
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC=1C=C(NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |